3-Phenyl-2-phenylsulfanylpropanenitrile

Description

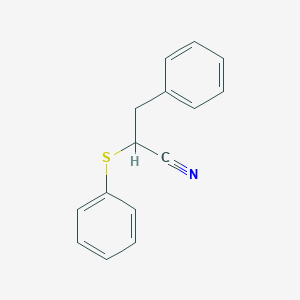

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NS |

|---|---|

Molecular Weight |

239.3 g/mol |

IUPAC Name |

3-phenyl-2-phenylsulfanylpropanenitrile |

InChI |

InChI=1S/C15H13NS/c16-12-15(11-13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10,15H,11H2 |

InChI Key |

YMXOXWHWWTXKCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2 Phenylsulfanylpropanenitrile and Analogous Scaffolds

Direct Synthetic Routes Towards 3-Phenyl-2-phenylsulfanylpropanenitrile

Direct synthetic routes aim to form the target molecule through the simultaneous or sequential formation of its key chemical bonds in a highly convergent manner. These methods are often favored for their efficiency and atom economy.

Nucleophilic Cyanation Strategies

Nucleophilic cyanation is a powerful and widely used method for the introduction of a nitrile group into a molecule. wikipedia.org This strategy typically involves the reaction of a suitable electrophile with a cyanide source. In the context of synthesizing this compound, a plausible approach would involve the nucleophilic substitution of a leaving group on a precursor molecule.

A hypothetical precursor for this reaction would be a compound such as 3-phenyl-2-phenylsulfanylpropan-1-ol. This alcohol could be converted to a better electrophile by tosylation or conversion to the corresponding halide (e.g., bromide or chloride). The subsequent reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), would proceed via an SN2 mechanism to yield the desired this compound. acs.org The choice of solvent is crucial for this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being particularly effective at solvating the cation of the cyanide salt and enhancing the nucleophilicity of the cyanide anion.

Enantioselective cyanation methods have also been developed, often employing chiral catalysts to achieve high levels of stereocontrol. For instance, copper-catalyzed radical relay mechanisms have been utilized for the enantioselective cyanation of benzylic C-H bonds. nih.gov While not a direct substitution, this highlights the ongoing development in the field of asymmetric cyanation.

Carbon-Sulfur Bond Formation via Sulfenylation or Thiolation

The formation of the carbon-sulfur bond is another key step in the synthesis of this compound. This can be achieved through various methods, including the sulfenylation of a carbanion or the nucleophilic attack of a thiolate.

One approach involves the generation of a carbanion at the α-position to the nitrile group in a precursor such as 3-phenylpropanenitrile. This can be accomplished using a strong base like lithium diisopropylamide (LDA). The resulting carbanion can then react with an electrophilic sulfur reagent, such as diphenyl disulfide (Ph2S2), in a sulfenylation reaction to introduce the phenylsulfanyl group. researchgate.net

Alternatively, a nucleophilic substitution reaction can be employed where a leaving group at the 2-position of a 3-phenylpropanenitrile derivative is displaced by a thiophenolate nucleophile. For example, the reaction of 2-bromo-3-phenylpropanenitrile (B1276170) with sodium thiophenoxide would yield the target compound.

Multi-Step Synthesis Utilizing Precursors with Phenylic, Sulfanyl (B85325), or Nitrile Functionalities

Multi-step syntheses offer a more modular approach, allowing for the gradual construction of the target molecule from readily available starting materials. These routes often involve the modification of a precursor that already contains one or more of the desired functional groups.

Approaches Involving 3-Phenyl-2-propenenitrile (Cinnamonitrile) Derivatives

Cinnamonitrile (B126248) (3-phenyl-2-propenenitrile) is an attractive starting material as it already contains the phenyl and nitrile moieties in a conjugated system. The key transformation in this approach is the addition of a sulfur nucleophile across the carbon-carbon double bond.

The conjugate addition, or Michael addition, of thiophenol to cinnamonitrile is a highly effective method for the synthesis of this compound. researchgate.netacsgcipr.org This reaction is typically catalyzed by a base, which deprotonates the thiophenol to generate the more nucleophilic thiophenoxide anion. The thiophenoxide then attacks the β-carbon of the α,β-unsaturated nitrile, followed by protonation of the resulting enolate intermediate to afford the final product. srce.hrnih.gov Various catalysts, including weak bases like triethylamine (B128534) or organocatalysts, can be employed to facilitate this transformation. nih.gov The reaction conditions can often be mild, and the process is generally atom-economical. acsgcipr.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Cinnamonitrile | Thiophenol | Base (e.g., Triethylamine) | This compound |

Incorporation of the Phenylsulfanyl Moiety in α-Position to the Nitrile Group

This strategy focuses on creating the C-S bond at the carbon atom adjacent to the nitrile group. The synthesis of α-cyano sulfides is a known transformation in organic chemistry. tandfonline.com

A potential route could involve the reaction of an α-halo nitrile, such as 2-bromo-3-phenylpropanenitrile, with a sulfur nucleophile like sodium thiophenoxide. This reaction would proceed through a nucleophilic substitution mechanism to furnish this compound.

Another approach is the Pummerer rearrangement of a sulfoxide bearing an α-cyano group. While not a direct incorporation, this method highlights a potential transformation of a related sulfur-containing precursor.

Derivations from 3-Phenyl-2-sulfanylpropanoic Acid and Related Building Blocks

3-Phenyl-2-sulfanylpropanoic acid is a commercially available or readily synthesized building block that contains the desired phenyl and sulfanyl functionalities in the correct relative positions. nih.gov The synthetic challenge then becomes the conversion of the carboxylic acid group into a nitrile.

A common method for this transformation is the conversion of the carboxylic acid to a primary amide, followed by dehydration. 3-Phenyl-2-sulfanylpropanoic acid can be converted to its corresponding amide, 3-phenyl-2-sulfanylpropanamide, using standard amide coupling reagents (e.g., thionyl chloride followed by ammonia). The subsequent dehydration of the amide can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or cyanuric chloride, to yield this compound.

| Starting Material | Intermediate | Reagents for Step 2 | Final Product |

|---|---|---|---|

| 3-Phenyl-2-sulfanylpropanoic acid | 3-Phenyl-2-sulfanylpropanamide | Dehydrating agent (e.g., P4O10) | This compound |

Asymmetric Synthesis and Stereocontrol in the Preparation of this compound Enantiomers

The creation of the chiral center in this compound with high enantiomeric purity is a primary challenge in its synthesis. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is crucial for accessing optically active forms of this compound. A key strategy for achieving this is the enantioselective conjugate addition of a thiol to an α,β-unsaturated nitrile, a reaction often referred to as a sulfa-Michael addition.

While direct asymmetric synthesis of this compound is not extensively documented, analogous reactions provide a strong basis for potential methodologies. One promising approach is the use of chiral catalysts to control the stereochemical outcome of the reaction between a sulfur nucleophile and an electron-deficient alkene. For instance, the conjugate addition of thiophenol to cinnamonitrile (3-phenylpropenenitrile) in the presence of a chiral catalyst would directly yield the target molecule.

Another strategy involves the dynamic kinetic resolution of racemic α-thionitriles. Although this method has been demonstrated for the synthesis of α-thiocarboxylic acids using nitrilase enzymes, a similar enzymatic or chemical approach could potentially be adapted to resolve racemic this compound or its precursors, affording the desired enantiomerically enriched product.

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Both organocatalysis and metal-based catalysis have shown significant promise in promoting the key bond-forming reactions, particularly the asymmetric sulfa-Michael addition.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for enantioselective synthesis due to their operational simplicity, mild reaction conditions, and broad substrate scope. For the synthesis of chiral sulfides, various organocatalytic systems have been developed. Cinchona alkaloid-derived catalysts, such as those incorporating urea (B33335) or squaramide moieties, have proven effective in activating both the thiol nucleophile and the α,β-unsaturated acceptor through hydrogen bonding interactions, thereby facilitating a highly stereocontrolled addition. researchgate.net N-heterocyclic carbenes (NHCs) have also been employed as non-covalent organocatalysts to promote enantioselective carbon-sulfur bond formation. nih.gov These catalysts can function as Brønsted bases, activating the thiol for addition to the Michael acceptor.

Metal-Based Catalysis: Chiral metal complexes are also highly effective in catalyzing asymmetric conjugate additions. For example, a chiral Li-Al heterobimetallic complex derived from an amino diol has been shown to accelerate the Michael addition of thiophenol to α,β-unsaturated compounds, including those with cyano groups, with high yields and enantioselectivity. researchgate.net In such systems, the metal centers can coordinate with both the substrate and the nucleophile, organizing the transition state to favor the formation of one enantiomer. Iron(III)-salen complexes have also been successfully used to catalyze the asymmetric addition of thiols to α,β-unsaturated ketones, a methodology that could potentially be adapted for α,β-unsaturated nitriles. researchgate.net

The selection of the appropriate catalyst and reaction conditions is critical for achieving high yields and enantioselectivities. The electronic properties of the Michael acceptor can significantly influence the outcome, with more electron-deficient substrates often leading to higher enantioselectivity. pkusz.edu.cn

Below is a table summarizing various catalytic approaches that could be applied to the synthesis of this compound, based on studies of analogous reactions.

| Catalyst Type | Specific Catalyst Example | Michael Acceptor Type | Nucleophile | Potential for this compound Synthesis |

| Organocatalyst | Cinchona Alkaloid-Derived Urea | α,β-Unsaturated Ketones | Thiols | High |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Esters/Amides | Thiols | High |

| Metal Catalyst | Li-Al Heterobimetallic Complex | α,β-Unsaturated Cyano Compounds | Thiophenol | Very High |

| Metal Catalyst | Iron(III)-Salen Complex | α,β-Unsaturated Ketones | Thiols | Moderate to High |

This interactive data table allows for the comparison of different catalytic systems and their potential applicability to the target synthesis. Further research focusing specifically on the conjugate addition of thiophenol to cinnamonitrile using these and other novel catalytic systems will be crucial for developing an efficient and highly stereoselective synthesis of this compound.

Mechanistic Investigations of Reactions Involving 3 Phenyl 2 Phenylsulfanylpropanenitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is largely dictated by the strong polarization of the carbon-nitrogen triple bond, rendering the carbon atom electrophilic.

Hydrolysis Pathways and Product Derivatization

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. libretexts.org For 3-Phenyl-2-phenylsulfanylpropanenitrile, this transformation would lead to the formation of 3-phenyl-2-phenylsulfanylpropanoic acid.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.org Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the nitrile: The nitrogen atom is protonated by the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

Deprotonation and tautomerization: Loss of a proton from the water moiety followed by tautomerization of the resulting imidic acid yields an amide intermediate.

Hydrolysis of the amide: The amide is further hydrolyzed to the carboxylic acid.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This is followed by protonation of the resulting anion by water to form the imidic acid, which then tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions affords the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₃O⁺, Δ | 3-Phenyl-2-phenylsulfanylpropanamide | 3-Phenyl-2-phenylsulfanylpropanoic Acid |

| Basic | 1. OH⁻, H₂O, Δ 2. H₃O⁺ | 3-Phenyl-2-phenylsulfanylpropanamide | 3-Phenyl-2-phenylsulfanylpropanoic Acid |

Reduction Reactions and Amine Formation

The reduction of the nitrile group is a valuable synthetic transformation that leads to the formation of primary amines. wikipedia.org The reduction of this compound would yield 3-phenyl-2-phenylsulfanylpropan-1-amine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective. libretexts.org

The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.org This results in the formation of an intermediate imine anion, which is stabilized by coordination with the aluminum species. A second hydride transfer then occurs, leading to a dianion, which upon aqueous workup is protonated to give the primary amine. libretexts.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. wikipedia.org This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgyoutube.com The reaction proceeds through the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

| Reducing Agent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. H₂O workup | 3-Phenyl-2-phenylsulfanylpropan-1-amine |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | 3-Phenyl-2-phenylsulfanylpropan-1-amine |

| Sodium Borohydride/Cobalt Chloride | NaBH₄, CoCl₂ in methanol | 3-Phenyl-2-phenylsulfanylpropan-1-amine |

It is important to note that under certain catalytic hydrogenation conditions, secondary and tertiary amines can be formed as byproducts through the reaction of the initially formed primary amine with intermediate imines. wikipedia.org

Nucleophilic and Electrophilic Additions to the Nitrile Group

The nitrile group can undergo nucleophilic addition with a variety of nucleophiles, including organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). ucalgary.ca These reactions provide a route to the synthesis of ketones. For this compound, reaction with a Grignard reagent would proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrile carbon. This forms an imine anion, which upon hydrolysis yields a ketone.

Electrophilic additions to nitriles are less common but can occur when the nitrile is activated. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, allowing for attack by weak nucleophiles. libretexts.org Another example of an electrophilic addition is the Ritter reaction, where a carbocation acts as the electrophile. chemistrysteps.com

Transformations at the α-Carbon Center (Chiral Center)

The carbon atom alpha to the nitrile group in this compound is a chiral center and is activated by both the electron-withdrawing nitrile group and the adjacent sulfur atom. This allows for a range of transformations at this position.

α-Alkylation and Acylation Reactions

The hydrogen atom at the α-carbon of this compound is acidic due to the electron-withdrawing nature of the adjacent nitrile group. This allows for deprotonation by a suitable base to form a stabilized carbanion (enolate equivalent). This carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides in α-alkylation reactions or acyl halides in α-acylation reactions.

These reactions are synthetically useful for forming new carbon-carbon bonds at the α-position. The choice of base and reaction conditions is crucial to ensure efficient deprotonation without promoting side reactions. Common bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH).

| Reaction Type | Reagents | Electrophile | Product |

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | R-X | 2-Alkyl-3-phenyl-2-phenylsulfanylpropanenitrile |

| α-Acylation | 1. Strong base (e.g., LDA) 2. Acyl halide (RCO-X) | RCO-X | 2-Acyl-3-phenyl-2-phenylsulfanylpropanenitrile |

The presence of the phenylsulfanyl group at the α-position can influence the stereochemical outcome of these reactions, although this would depend on the specific reaction conditions and the nature of the electrophile.

Radical Reactions at the α-Position, Including Fragmentation Pathways

Radical reactions involving nitriles can be initiated through various methods, including the use of radical initiators or photolysis. The α-carbon of this compound is a potential site for radical formation. Abstraction of the α-hydrogen atom would generate an α-cyano radical stabilized by both the nitrile group and the adjacent sulfur atom.

A particularly relevant area of investigation for a molecule with the structural features of this compound is its potential fragmentation pathways upon radical formation. Theoretical studies on the association of phenyl and propargyl radicals have shown that the initial adducts can undergo further isomerization and fragmentation. rsc.orgrsc.org While not a direct analog, these studies provide insight into the types of rearrangements and bond cleavages that might occur in a radical derived from this compound.

One plausible fragmentation pathway for an α-cyano radical of this compound could involve the cleavage of the Cα-Cβ bond, leading to the formation of a stabilized benzyl (B1604629) radical and a phenylsulfanylacetonitrile radical. The stability of the resulting radical fragments would be a key driving force for such a process.

Another potential fragmentation pathway could be initiated by the formation of a radical at a different position in the molecule, followed by intramolecular rearrangement. For instance, formation of a radical on the phenyl ring could potentially lead to complex cyclization and rearrangement reactions. The study of fragmentation patterns in mass spectrometry can provide valuable insights into such radical-driven processes. nih.gov

Reactivity of the Phenylsulfanyl Moiety

The phenylsulfanyl group (-SPh) is a central feature of this compound, dictating much of its chemical behavior. This moiety's sulfur atom, with its lone pairs of electrons, serves as a nucleophilic center and is susceptible to a range of chemical transformations, most notably oxidation and reactions involving the carbon-sulfur bond.

The sulfur atom in the phenylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This stepwise oxidation represents a significant alteration of the molecule's electronic and steric properties.

The initial oxidation of the sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom. This transformation is often achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or Oxone®. organic-chemistry.orgorientjchem.org Further oxidation of the sulfoxide yields the corresponding sulfone, which is achiral. The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org

A particularly relevant class of reagents for the controlled oxidation of sulfides to sulfoxides are 2-sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent). These reagents are notable for their ability to transfer an oxygen atom efficiently and with high chemoselectivity. nih.govacs.org Mechanistic studies indicate that this oxidation proceeds via an SN2-type nucleophilic attack by the sulfide sulfur atom on the electrophilic oxygen of the oxaziridine (B8769555) ring. nih.govorganic-chemistry.org This process is generally rapid, often completed in minutes, and effectively minimizes the common side reaction of overoxidation to the sulfone. nih.govacs.org The reaction is typically much faster than the oxidation of alkenes, allowing for selective sulfide oxidation in multifunctional molecules. uwindsor.ca

The general mechanism for sulfide oxidation by a 2-sulfonyloxaziridine is depicted as follows: R₂S + (R'SO₂)NCHR''O → [R₂S-O-CHR''-N(SO₂R')] → R₂S=O + R'SO₂N=CHR''

The table below compares common oxidizing systems for the sulfide-to-sulfoxide transformation.

| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide | Comments |

| H₂O₂ / Acid Catalyst | Acetic acid, RT | Moderate to Good | Overoxidation to sulfone is common. |

| m-CPBA | CH₂Cl₂, 0 °C to RT | Good | Stoichiometric control needed to avoid sulfone. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, RT | Good | Effective and environmentally benign. |

| 2-Sulfonyloxaziridines | Aprotic solvent, RT | Excellent | High selectivity, fast reaction, minimal overoxidation. nih.govacs.org |

This table presents generalized data for sulfide oxidations and is intended for illustrative purposes.

The carbon-sulfur (C-S) bond in this compound and its oxidized derivatives is susceptible to cleavage and rearrangement under specific conditions. These reactions are mechanistically distinct from simple oxidation and represent significant structural modifications.

One of the most important reactions of the corresponding sulfoxide (3-Phenyl-2-(phenylsulfinyl)propanenitrile) is the Pummerer rearrangement . This reaction occurs when the sulfoxide is treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, creating a good leaving group. Subsequent elimination, facilitated by a base (such as the acetate (B1210297) counterion), generates a highly electrophilic thionium (B1214772) (or thial) ion intermediate. This intermediate is then trapped by a nucleophile, which in the case of acetic anhydride is acetate, to yield an α-acyloxy thioether. wikipedia.orgyoutube.com

For the sulfoxide of this compound, the Pummerer rearrangement would lead to the formation of 2-acetoxy-3-phenyl-2-phenylsulfanylpropanenitrile. The thionium ion intermediate is a key branching point, as it can be trapped by various intermolecular or intramolecular nucleophiles, leading to a diverse range of products. researchgate.net

Beyond rearrangement, direct C-S bond cleavage can occur, often proceeding through radical or radical cation intermediates. rsc.org For instance, photochemical irradiation of alkyl phenyl sulfides can induce homolytic cleavage of the C-S bond. researchgate.net Similarly, one-electron oxidation of the sulfide or sulfoxide moiety can generate a radical cation, which may then undergo C-S bond fragmentation. nih.govresearchgate.netresearchgate.net The precise pathway and products of such cleavage reactions for this compound would depend on the reaction conditions and the stability of the resulting radical and carbocationic fragments. For example, cleavage of the C(sp³)–S bond in related systems has been achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often leading to halogenated products or subsequent derivatives. mdpi.comorganic-chemistry.org

Role of the Phenyl Group in Modulating Reactivity and Regioselectivity

Electronic Effects: The phenyl group is generally considered to be electron-withdrawing through an inductive effect (-I) due to the higher electronegativity of its sp²-hybridized carbon atoms compared to sp³-hybridized carbons. stackexchange.com In contrast, it can either donate (+M) or withdraw (-M) electron density via the mesomeric (resonance) effect, depending on the nature of the group it is attached to. quora.com

Phenyl Group at C3: This phenyl group, directly attached to the propanenitrile backbone, primarily exerts an inductive electron-withdrawing effect. This effect increases the acidity of the proton at C2, making it more susceptible to deprotonation by a base. This is a critical factor in reactions where an enolate or carbanion intermediate is formed at this position.

Phenyl Group of the Phenylsulfanyl Moiety: This phenyl ring modulates the electronic properties of the sulfur atom. It delocalizes the sulfur's lone pair electrons to some extent, which can influence the sulfur's nucleophilicity. Furthermore, it plays a crucial role in stabilizing intermediates formed during reactions. For example, in the formation of a sulfoxide radical cation, the charge can be delocalized over the phenylsulfanyl aromatic ring, affecting the subsequent C-S bond cleavage pathways. researchgate.net

Steric Effects: Steric hindrance from the two bulky phenyl groups can play a decisive role in the regioselectivity of reactions. The approach of a reagent to the reactive centers (the sulfur atom or the C2 position) can be sterically hindered. researchgate.netacs.org For example, during the oxidation of the sulfur atom, a bulky oxidizing agent may approach from the less hindered face of the molecule, potentially leading to diastereoselectivity in the formation of the sulfoxide. Similarly, steric crowding around the C2-H bond could influence its accessibility to a base or radical species.

Detailed Studies of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented, the principles can be understood by examining analogous systems.

Thermodynamics: The oxidation of sulfides is a thermodynamically favorable process. The conversion of a sulfide to a sulfoxide, and further to a sulfone, involves the formation of stronger sulfur-oxygen bonds, which drives the reaction forward. Two-electron transfer reactions, such as the direct oxidation of sulfide to elemental sulfur or peroxide, are generally thermodynamically favorable. nih.govresearchgate.net Similarly, the hydrolytic cleavage of C-S bonds can be driven by the formation of thermodynamically stable products like CO₂. nih.govresearchgate.net

Kinetics: The rates of reaction are highly dependent on the mechanism and reaction conditions.

Sulfide Oxidation: While thermodynamically favorable, the direct reaction of sulfides with molecular oxygen can be kinetically slow due to spin state restrictions. nih.govnih.gov The kinetics of sulfide oxidation are significantly influenced by factors such as pH, temperature, and the presence of catalysts. water360.com.au The use of more potent oxidants, like 2-sulfonyloxaziridines, dramatically increases the reaction rate, with oxidations often completing in minutes at room temperature. nih.gov The rates of oxidation are also sensitive to the electronic properties of the sulfide; electron-donating groups on the phenylsulfanyl ring would be expected to increase the rate of electrophilic oxidation, while electron-withdrawing groups would decrease it, a principle often quantified by Hammett plots in related systems. mdpi.comresearchgate.net

The table below provides representative kinetic data for the oxidation of various substituted thioanisoles by an oxidant, illustrating the influence of substituents on reaction rates.

| Substrate (X-C₆H₄-S-CH₃) | Substituent (X) | Relative Rate Constant (k_rel) |

| Thioanisole | H | 1.00 |

| 4-Methoxythioanisole | 4-OCH₃ | 3.25 |

| 4-Methylthioanisole | 4-CH₃ | 1.60 |

| 4-Chlorothioanisole | 4-Cl | 0.45 |

| 4-Nitrothioanisole | 4-NO₂ | 0.08 |

This table is a representative compilation based on general principles of substituent effects on reaction kinetics and is for illustrative purposes.

C-S Bond Cleavage: The kinetics of C-S bond cleavage in radical cations are highly dependent on the structure of the substrate. The rate is influenced by the stability of the carbocation and the radical fragments being formed. More stable carbocations (e.g., tertiary vs. secondary) lead to faster cleavage rates. researchgate.net

Derivatives, Analogs, and Structural Modifications of 3 Phenyl 2 Phenylsulfanylpropanenitrile

Synthesis and Characterization of α-Substituted Derivatives

There is no available information on the synthesis or characterization of α-substituted derivatives of 3-Phenyl-2-phenylsulfanylpropanenitrile. The α-position, the carbon atom bonded to both the nitrile and the phenylsulfanyl groups, is a potential site for chemical modification. However, no studies describing the introduction of substituents at this position have been identified.

Modifications of the Aromatic Phenyl Ring System

Scientific literature does not provide details on the modification of the aromatic phenyl ring of this compound. This includes common aromatic substitutions such as halogenation, nitration, or Friedel-Crafts reactions on the phenyl group attached to the propanenitrile backbone.

Alterations of the Phenylsulfanyl Moiety and Heteroatom Variations

Information regarding alterations to the phenylsulfanyl moiety of this compound is not present in the available literature. This includes modifications to the phenyl ring of the sulfide (B99878) group or the substitution of the sulfur atom with other heteroatoms like oxygen or nitrogen to create phenoxy or anilino analogs, respectively.

Formation of Cyclic and Heterocyclic Compounds Incorporating this compound Fragments

There is no documented evidence of this compound being used as a starting material or fragment for the synthesis of cyclic or heterocyclic compounds such as indole or benzisoxazole derivatives. While the synthesis of indole and benzisoxazole scaffolds is a well-established area of organic chemistry, the specific use of this compound in these reactions has not been reported. General synthetic routes to these heterocyclic systems typically involve different precursors and reaction pathways.

Computational and Theoretical Studies on 3 Phenyl 2 Phenylsulfanylpropanenitrile

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a fundamental computational approach to understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements, known as conformers. For a flexible molecule like 3-Phenyl-2-phenylsulfanylpropanenitrile, which possesses several rotatable single bonds, a multitude of conformations are possible. These arise from the rotation around the C-C bonds of the propanenitrile backbone and the C-S bond.

Energy minimization studies are employed to identify the most stable conformers, which correspond to the lowest energy states on the potential energy surface. These studies are crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are utilized for this purpose. MM methods, using force fields like MMFF94 or AMBER, are generally faster and suitable for exploring a wide range of conformations. Subsequently, the lowest energy conformers identified by MM can be further optimized using more accurate but computationally expensive QM methods, such as Density Functional Theory (DFT).

For this compound, the key dihedral angles to consider would be around the C2-C3 bond of the propanenitrile chain and the C2-S bond. The relative orientations of the bulky phenyl and phenylsulfanyl groups will be a major determinant of the conformational preferences, as steric hindrance will play a significant role. The analysis would likely reveal a preference for staggered conformations to minimize torsional strain.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C3-C2-S-C_aryl) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

| Gauche 2 | -60° | 1.30 |

| Eclipsed 1 | 0° | 5.50 |

| Eclipsed 2 | 120° | 4.80 |

Note: This table is for illustrative purposes and the values are hypothetical.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide detailed insights into the electronic structure of a molecule, which is fundamental to understanding its reactivity and properties. Methods like DFT and ab initio calculations can be used to determine a variety of electronic properties of this compound.

One area of interest could be the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and distribution relate to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich phenylsulfanyl group, while the LUMO may be associated with the phenyl ring or the nitrile group. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

While keto-enol tautomerism is not directly applicable to this compound, related quantum chemical calculations could be used to study other potential tautomeric forms or isomers. For instance, the relative stability of imine-enamine tautomers could be investigated if the molecule were to undergo certain reactions. Furthermore, calculations of molecular electrostatic potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: This table is for illustrative purposes and the values are hypothetical.

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathway Mapping

Transition State Theory (TST) is a cornerstone of computational reaction chemistry, providing a framework for understanding and calculating the rates of chemical reactions. By applying TST, it is possible to elucidate the detailed mechanism of a reaction involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them on the potential energy surface.

For example, the mechanism of a nucleophilic addition to the nitrile group could be investigated. Computational methods would be used to model the approach of a nucleophile to the electrophilic carbon of the nitrile. The geometry of the transition state would be optimized, and its energy calculated. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Reaction pathway mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can trace the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. Unlike static quantum chemical calculations, MD simulations provide insights into the conformational flexibility, vibrational motions, and interactions of a molecule with its environment.

For this compound, an MD simulation could be performed to explore its conformational landscape in a particular solvent. By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe transitions between different conformational states and to determine their relative populations. This is particularly useful for understanding how the molecule behaves in a realistic environment, rather than in the gas phase as is often assumed in quantum chemical calculations.

Solvent effects can be explicitly included in MD simulations by surrounding the molecule with a box of solvent molecules, such as water or an organic solvent. This allows for the study of how solute-solvent interactions, such as hydrogen bonding or van der Waals forces, influence the molecule's structure and dynamics. The results of such simulations can be used to calculate various thermodynamic properties and to understand how the solvent environment might affect the molecule's reactivity.

Structure-Reactivity Relationship Predictions Based on Theoretical Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. This is achieved by calculating a set of theoretical descriptors that encode information about the molecule's steric, electronic, and other properties, and then correlating these descriptors with experimentally determined reactivity data.

For this compound, a range of theoretical descriptors could be calculated using quantum chemical methods. These could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, Mulliken charges, and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

By calculating these descriptors for a series of related compounds with known reactivities, a QSRR model could be developed. This model could then be used to predict the reactivity of this compound or other new, unsynthesized molecules in the same class. Such models are valuable tools in rational drug design and materials science for screening large libraries of compounds and prioritizing synthetic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.